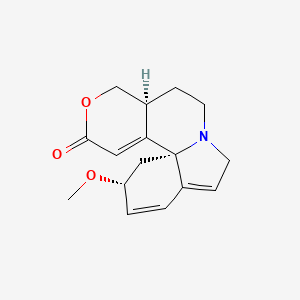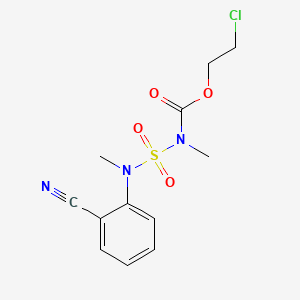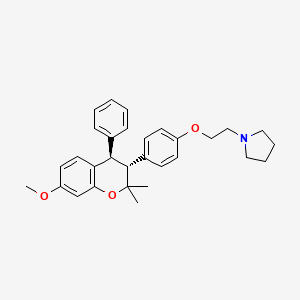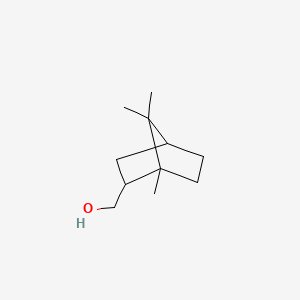
Camphancarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Camphancarbinol can be synthesized through several methods. One common synthetic route involves the reaction of camphor with hydroxylamine to form camphor oxime, which is then reduced to this compound using sodium borohydride . Another method involves the reaction of camphor with hydrogen peroxide in the presence of a catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of camphor oxime, followed by its reduction to this compound. This process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
Camphancarbinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form camphorquinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield camphor using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Camphor.
Substitution: Various substituted camphor derivatives.
科学的研究の応用
Camphancarbinol has a wide range of applications in scientific research:
作用機序
The mechanism of action of camphancarbinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the central nervous system by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle cells . This action is thought to be mediated through its central nervous system depressant activity .
類似化合物との比較
Camphancarbinol can be compared with other similar compounds such as:
特性
CAS番号 |
91212-33-8 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
BHBAWDLBEMVNAQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




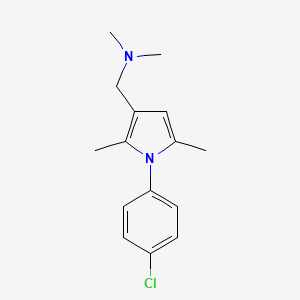
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
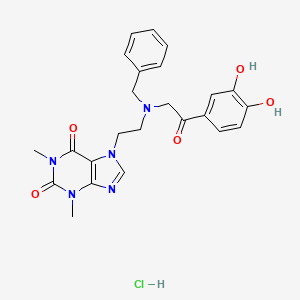
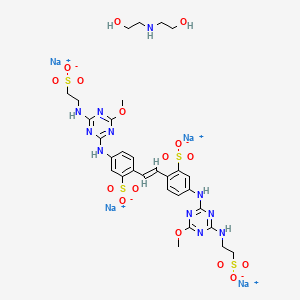
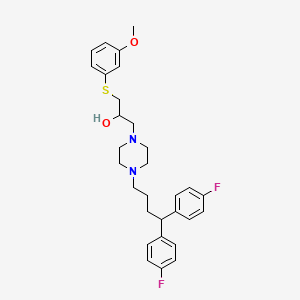
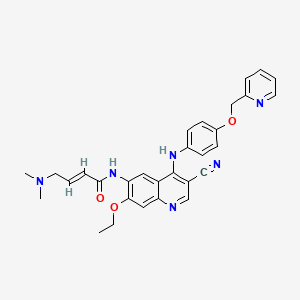
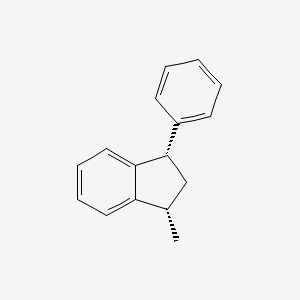
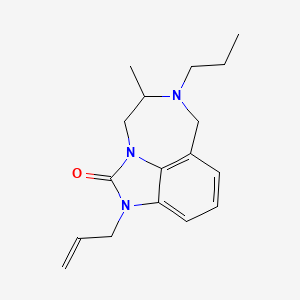
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
